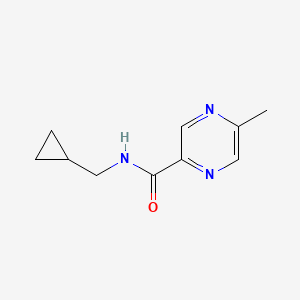

N-(cyclopropylmethyl)-5-methylpyrazine-2-carboxamide

Description

Properties

IUPAC Name |

N-(cyclopropylmethyl)-5-methylpyrazine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O/c1-7-4-12-9(6-11-7)10(14)13-5-8-2-3-8/h4,6,8H,2-3,5H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHKJQVIAOIHVKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=N1)C(=O)NCC2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclopropylmethyl)-5-methylpyrazine-2-carboxamide typically involves the following steps:

Formation of the pyrazine ring: The pyrazine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,2-diamines and α-diketones.

Introduction of the cyclopropylmethyl group: This step involves the alkylation of the nitrogen atom in the pyrazine ring using cyclopropylmethyl halides under basic conditions.

Carboxamide formation: The carboxamide group can be introduced through the reaction of the pyrazine derivative with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and green chemistry principles may be employed to enhance the efficiency and reduce the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(cyclopropylmethyl)-5-methylpyrazine-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups in the molecule.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

Substitution: Nucleophiles such as amines, thiols, or halides in the presence of suitable catalysts or under thermal conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrazine derivatives, while reduction may produce reduced forms of the compound with altered functional groups .

Scientific Research Applications

N-(cyclopropylmethyl)-5-methylpyrazine-2-carboxamide has several scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of N-(cyclopropylmethyl)-5-methylpyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied. For example, in antimicrobial applications, the compound may inhibit bacterial enzymes or disrupt cell membrane integrity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound shares its core pyrazine-2-carboxamide structure with several derivatives discussed in the evidence:

- Glipizide : Contains a 5-methylpyrazine-2-carboxamide moiety but differs in the amide substituent, which is a phenethyl group linked to a sulfamoylcyclohexylcarbamoyl group. This structural complexity underpins its anti-diabetic activity via sulfonylurea receptor binding .

- 5-Alkylamino-N-phenylpyrazine-2-carboxamides: Feature alkylamino chains (C3–C8) at position 5 and a phenyl group on the amide nitrogen. These compounds exhibit antimycobacterial activity, with chain length affecting potency and cytotoxicity .

Key Structural Differences :

- The cyclopropylmethyl group in the target compound replaces bulkier phenyl or long alkyl chains seen in analogs, balancing lipophilicity and steric effects.

- The 5-methyl substituent (vs. chloro, alkylamino, or methoxy groups in other derivatives) may modulate electronic properties and hydrogen-bonding capacity .

Physicochemical Properties

Comparative data from synthesized analogs ():

*Predicted LogP values based on substituent contributions.

- The 5-methyl group may lower melting points relative to chloro or amino substituents due to reduced polarity .

Biological Activity

N-(cyclopropylmethyl)-5-methylpyrazine-2-carboxamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a detailed overview of its biological activity based on recent research findings, including data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound includes a pyrazine ring with a carboxamide functional group and a cyclopropylmethyl substituent. This unique structure potentially enhances its interaction with biological targets, contributing to its pharmacological profile.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. A study evaluated various derivatives, revealing that certain pyrazine compounds demonstrated potent inhibitory effects against Gram-positive and Gram-negative bacteria, including Pseudomonas aeruginosa and Escherichia coli.

Table 1: Antimicrobial Activity of Related Pyrazine Derivatives

| Compound | MIC (µM) | Target Organisms |

|---|---|---|

| This compound | TBD | TBD |

| Compound 3g | 0.21 | Pseudomonas aeruginosa, E. coli |

| Compound 3f | TBD | Candida species |

| Compound 3d | TBD | Clinical strains of Citrobacter freundii |

The mechanism by which this compound exerts its biological effects likely involves interactions with key enzymes or receptors in microbial cells. For example, molecular docking studies suggest that similar compounds can bind effectively to the active sites of enzymes like DNA gyrase, inhibiting their function through hydrogen bonding and other interactions.

Case Studies

- Antimicrobial Efficacy : In a comparative study, several pyrazine derivatives were tested for their antimicrobial efficacy. The compound designated as 3g showed a minimum inhibitory concentration (MIC) of 0.21 µM against Pseudomonas aeruginosa, suggesting strong antibacterial potential. The binding interactions were characterized by multiple hydrogen bonds with critical amino acid residues in the enzyme's active site .

- Cytotoxicity Assessment : Another study assessed the cytotoxicity of various pyrazine derivatives on human cell lines (HaCat and Balb/c 3T3). The results indicated that while some compounds exhibited significant cytotoxic effects, others maintained favorable selectivity, suggesting potential for therapeutic applications without severe toxicity .

Pharmacokinetic Properties

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. Initial assessments indicate that this compound may have favorable drug-like properties, supporting its development as a potential therapeutic agent.

Table 2: Pharmacokinetic Properties of Pyrazine Derivatives

| Property | Value |

|---|---|

| Solubility | TBD |

| Bioavailability | TBD |

| Half-life | TBD |

| Metabolic Stability | TBD |

Q & A

Basic: What are the key synthetic routes for preparing N-(cyclopropylmethyl)-5-methylpyrazine-2-carboxamide?

Methodological Answer:

The compound can be synthesized via multi-step protocols involving:

- Step 1: Alkylation of pyrazine precursors (e.g., 5-methylpyrazine-2-carboxylic acid derivatives) with cyclopropylmethyl groups using coupling agents like EDC/HOBt.

- Step 2: Amidation with cyclopropylmethylamine under basic conditions (e.g., triethylamine or NaOH) to form the carboxamide core.

- Step 3: Purification via column chromatography or crystallization, validated by ¹H-NMR (δ = 1.27–8.82 ppm for cyclopropyl and pyrazine protons) and LCMS (observed mass: 517.1 for related analogs) .

Basic: How is the purity and structural integrity of this compound confirmed in synthetic workflows?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Analyze cyclopropylmethyl protons (δ ~1.27–3.35 ppm) and pyrazine aromatic protons (δ ~8.02–8.82 ppm) for regiochemical confirmation .

- Liquid Chromatography-Mass Spectrometry (LCMS): Verify molecular weight (e.g., observed mass: 517.1 for analogs) and detect impurities via retention time shifts .

- Thin-Layer Chromatography (TLC): Monitor reaction progress using solvent systems like ethyl acetate/hexane .

Basic: What are the solubility and stability profiles of this compound?

Methodological Answer:

- Solubility: Test in DMSO (primary solvent for biological assays) and aqueous buffers (pH 4–8). Analogous compounds with cyclopropylmethyl groups show improved aqueous solubility via lipophilicity adjustments (e.g., logP optimization) .

- Stability: Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Cyclopropylmethyl derivatives typically exhibit metabolic stability in liver microsomes (e.g., t½ > 2 hrs in human microsomes) .

Advanced: How can researchers optimize reaction yields for large-scale synthesis?

Methodological Answer:

- Catalyst Screening: Use Pd-based catalysts for coupling steps (e.g., Suzuki-Miyaura for pyrazine functionalization) to enhance efficiency.

- Solvent Optimization: Polar aprotic solvents (e.g., DMF or acetonitrile) improve amidation yields (e.g., 85%→95% via solvent-switch protocols) .

- Temperature Control: Lower reaction temperatures (0–5°C) minimize side reactions during cyclopropylmethyl group introduction .

Advanced: How to resolve contradictions in biological activity data across studies?

Methodological Answer:

- Dose-Response Validation: Replicate assays (e.g., CB2 receptor binding IC₅₀) with standardized protocols (e.g., 10–30 mg/kg in Randall–Selitto pain models) .

- Metabolite Interference Testing: Use LC-MS/MS to identify active metabolites that may contribute to discrepancies in Emax or selectivity (e.g., SI = 1400 for CB2 vs. CB1) .

- Receptor Off-Target Profiling: Screen against panels (e.g., 100+ GPCRs) to confirm selectivity .

Advanced: What computational strategies predict the binding affinity of this compound to target receptors?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina with CB2 receptor crystal structures (PDB ID: 5ZTY) to model interactions (e.g., hydrogen bonding with pyrazine nitrogen) .

- QSAR Modeling: Develop models using descriptors like topological polar surface area (TPSA) and logP for activity prediction (e.g., IC₅₀ = 51 nM for analogs) .

- MD Simulations: Run 100-ns trajectories to assess binding stability (e.g., RMSD < 2 Å for cyclopropylmethyl interactions) .

Advanced: How to design analogs with improved pharmacokinetic properties?

Methodological Answer:

- Bioisosteric Replacement: Substitute pyrazine with oxadiazole (e.g., 1,2,4-oxadiazole-3-yl groups) to enhance metabolic stability .

- Prodrug Strategies: Introduce hydrolyzable groups (e.g., methyl esters) to improve oral bioavailability .

- CYP450 Inhibition Assays: Test against CYP3A4/2D6 to minimize drug-drug interactions .

Advanced: What analytical methods detect degradation products under stress conditions?

Methodological Answer:

- Forced Degradation Studies: Expose to oxidative (H₂O₂), acidic (0.1M HCl), and thermal (60°C) stress, followed by UPLC-PDA analysis .

- Degradant Identification: Use HRMS (e.g., m/z 568.1589 [M+H]⁺) and NMR to characterize byproducts like dealkylated pyrazines .

Basic: What are the key spectral signatures for characterizing this compound?

Methodological Answer:

- ¹H-NMR: Cyclopropylmethyl protons (δ ~0.5–1.5 ppm), pyrazine protons (δ ~8.0–9.0 ppm), and carboxamide NH (δ ~6.3–7.7 ppm) .

- IR Spectroscopy: Carboxamide C=O stretch (~1650 cm⁻¹) and pyrazine ring vibrations (~1500 cm⁻¹) .

Advanced: How to validate target engagement in in vivo models?

Methodological Answer:

- PET/SPECT Imaging: Radiolabel the compound with ¹¹C or ¹⁸F for biodistribution studies in rodent CNS models .

- Biomarker Analysis: Measure cytokine levels (e.g., IL-1β) in inflammatory pain models post-administration (30 mg/kg, i.p.) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.